Cas no 1235063-88-3 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide
- N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
- F5033-1383
- N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide
- VU0631006-1
- AKOS024491730
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- 1235063-88-3
-
- インチ: 1S/C23H28N2O4/c1-15-11-19(16(2)28-15)14-25-9-7-17(8-10-25)13-24-23(26)21-12-18-5-4-6-20(27-3)22(18)29-21/h4-6,11-12,17H,7-10,13-14H2,1-3H3,(H,24,26)
- InChIKey: OEHKLKQPCSIXNA-UHFFFAOYSA-N
- SMILES: O1C2=C(OC)C=CC=C2C=C1C(NCC1CCN(CC2C=C(C)OC=2C)CC1)=O
計算された属性
- 精确分子量: 396.20490738g/mol
- 同位素质量: 396.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 67.8Ų
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-1383-15mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-5mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-10μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-3mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-20μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-1mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-4mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-10mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-2mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5033-1383-20mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide |
1235063-88-3 | 20mg |
$99.0 | 2023-09-10 |
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide and Its Significance in Modern Chemical Biology
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide, with the CAS number 1235063-88-3, represents a fascinating compound in the realm of chemical biology. This intricate molecule has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research. The presence of a benzofuran core combined with a piperidine moiety suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.
The benzofuran scaffold is well-known for its role in various bioactive molecules, often contributing to the pharmacological properties of drugs through its ability to engage with biological receptors and enzymes. In particular, the 7-methoxy substituent on the benzofuran ring enhances the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution. The piperidine ring, on the other hand, is frequently incorporated into drug candidates due to its ability to modulate solubility and metabolic stability.
The specific arrangement of functional groups in N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide imparts a unique set of properties that make it particularly interesting. The 2,5-dimethylfuran moiety at the 1-position adds an additional layer of complexity, potentially influencing both the electronic properties and the binding affinity of the compound. This structural diversity opens up possibilities for designing molecules with tailored biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. By leveraging molecular docking simulations, scientists can identify potential interactions between N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide and various biological targets. These studies have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory pathways, making it a valuable candidate for therapeutic development.
The synthesis of this compound presents an intriguing challenge due to its multi-step nature. The introduction of both the benzofuran and piperidine moieties requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been instrumental in facilitating these processes. These techniques not only enhance efficiency but also allow for greater modularity in constructing complex molecular architectures.
In vitro studies have begun to unravel the pharmacological profile of N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide. Initial experiments suggest that it exhibits moderate affinity for certain protein targets, with potential implications in treating neurological disorders. The compound's ability to cross the blood-brain barrier is particularly noteworthy, as this property is often crucial for drugs targeting central nervous system conditions.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs, highlighting their importance as chemical starting points. N-({1-(2,5-dimethylfuran-3-ylmethylpiperidin)-4-ylmethyl}-7-methoxy-l-benzofuran-Z-carboxamide aligns well with this trend, drawing inspiration from naturally occurring benzofurans and piperidines found in plants and microorganisms.
The future prospects for this compound are promising. Ongoing research aims to optimize its pharmacokinetic properties while enhancing its biological activity. By employing structure-based drug design strategies, scientists hope to develop derivatives that exhibit improved efficacy and reduced side effects. Collaborative efforts between chemists and biologists are essential in translating these findings into tangible therapeutic benefits.
The broader impact of such research extends beyond individual compounds like N-{(l-(Z,S-dimethylfuran-Z-ylmethyl)piperidin-Z-ylmethylene}-7-methoxy-l-benzofuran-Z-carboxamide (CAS no 1235063 88 3). It underscores the importance of interdisciplinary approaches in chemical biology and pharmaceutical development. As our understanding of complex molecular interactions grows, so too does our capacity to design innovative treatments for a wide range of diseases.
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